4,8-Dibromo-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,8-Dibromo-1,5-naphthyridine can be synthesized through a bromination reaction of 1,5-naphthyridine-4,8(1H,5H)-dione using phosphorus oxybromide (POBr3) . The reaction typically involves refluxing the starting material in the presence of the brominating agent to achieve the desired dibromo product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dibromo-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki cross-coupling reactions with boronic acids in the presence of a palladium acetate catalyst.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction involves the use of boronic acids and a palladium acetate catalyst under suitable conditions to form substituted naphthyridines.
Bromination: Phosphorus oxybromide (POBr3) is commonly used for the bromination of 1,5-naphthyridine derivatives.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,8-Dibromo-1,5-naphthyridine has several scientific research applications:
Organic Electronics: It is used as a precursor for the synthesis of multifunctional organic semiconductor materials.
Medicinal Chemistry: Naphthyridine derivatives, including this compound, are studied for their potential biological activities and therapeutic applications.
Material Science: The compound’s unique electronic properties make it a valuable component in the development of advanced materials for various industrial applications.
Wirkmechanismus
The mechanism of action of 4,8-dibromo-1,5-naphthyridine primarily involves its role as a building block for the synthesis of more complex molecules. In organic electronics, its electron-transport and hole-injecting properties are attributed to its molecular structure, which facilitates efficient charge transfer . The compound’s interactions with other molecules and its ability to form stable complexes contribute to its functionality in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: The parent compound of 4,8-dibromo-1,5-naphthyridine, which lacks the bromine substituents.
4,8-Substituted 1,5-Naphthyridines: These compounds have various substituents at the 4 and 8 positions, which can significantly alter their properties and applications.
Uniqueness
This compound is unique due to its specific bromine substituents, which enhance its reactivity and make it a versatile intermediate for the synthesis of a wide range of functional materials. Its ability to participate in cross-coupling reactions and its opto-electrical properties distinguish it from other naphthyridine derivatives .
Eigenschaften
Molekularformel |
C8H4Br2N2 |
---|---|
Molekulargewicht |
287.94 g/mol |
IUPAC-Name |
4,8-dibromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H |
InChI-Schlüssel |
FUCCZSOGWBLCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=CC=NC2=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.